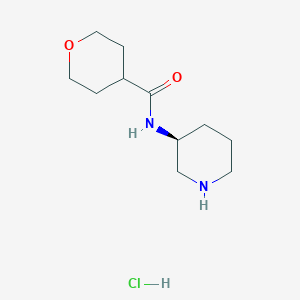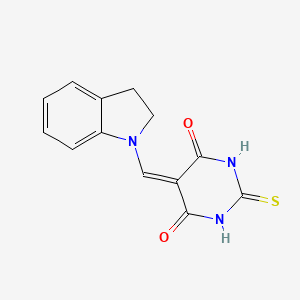
5-(Indolinylmethylene)-2-thioxo-1,3-dihydropyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Indolinylmethylene)-2-thioxo-1,3-dihydropyrimidine-4,6-dione, also known as indolinone or IDP, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an attractive candidate for drug design, as well as other applications in materials science and biochemistry.
作用机制
The mechanism of action of IDP is not fully understood, but studies have shown that it can inhibit various enzymes and proteins involved in cancer cell proliferation and survival. Additionally, IDP has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that IDP can induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, IDP has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. However, the effects of IDP on normal cells and tissues are not fully understood, and more research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
One advantage of IDP is its high yield during synthesis, making it a cost-effective compound for research. Additionally, IDP has been extensively studied for its potential applications in drug design, making it a well-characterized compound. However, one limitation of IDP is its potential toxicity, as studies have shown that it can have cytotoxic effects on normal cells. Additionally, more research is needed to determine the optimal dosage and administration of IDP for various applications.
未来方向
There are many potential future directions for research on IDP. One area of focus could be the development of IDP-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of IDP for various applications. Other potential future directions for research on IDP include its use in materials science and the development of new organic semiconductors. Overall, IDP is a promising compound with many potential applications in various fields, and more research is needed to fully understand its potential.
合成方法
The synthesis of IDP can be achieved through various methods, including the condensation reaction of indoline-2,3-dione with thiourea and formaldehyde. This method yields a high yield of the compound, making it a popular choice for researchers. Other methods include the reaction of isatin with thiourea and formaldehyde, as well as the reaction of indole-2,3-dione with thiosemicarbazide.
科学研究应用
IDP has been extensively studied for its potential applications in drug design. This compound has been shown to have significant anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, IDP has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other potential applications for IDP include its use as a fluorescent probe in biological imaging and its use in the development of organic semiconductors.
属性
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11-9(12(18)15-13(19)14-11)7-16-6-5-8-3-1-2-4-10(8)16/h1-4,7H,5-6H2,(H2,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULCQAYAAZIUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


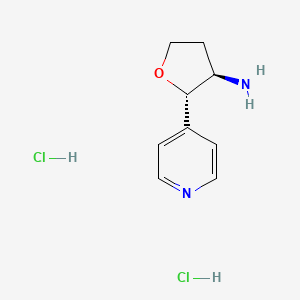



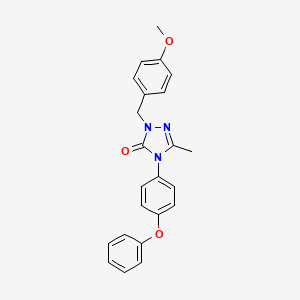

![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)
![2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)

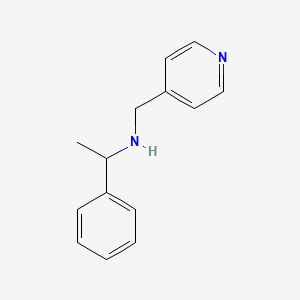
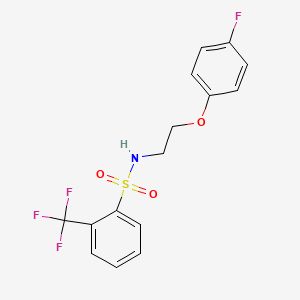
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/no-structure.png)
